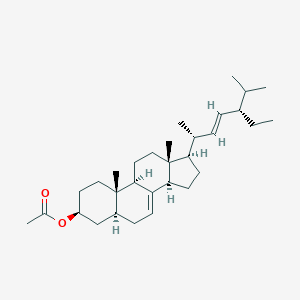
2-Phenylbenzaldehyde
Descripción general
Descripción
2-Phenylbenzaldehyde is an organic compound that is commonly used in the synthesis of various pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of 2-Phenylbenzaldehyde can be achieved through a simple process involving the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This process yields a high yield and efficiency .Molecular Structure Analysis
The molecular formula of 2-Phenylbenzaldehyde is C13H10O . It has a molecular weight of 182.218 and a density of 1.1±0.1 g/cm3 .Chemical Reactions Analysis
2-Phenylbenzaldehyde can undergo various chemical reactions. For instance, it can react with organometallic reagents in a cross-coupling reaction to form alkyl and aryl substituted benzaldehydes .Physical And Chemical Properties Analysis
2-Phenylbenzaldehyde has a density of 1.1±0.1 g/cm3 . The boiling point is 332.4±21.0 °C at 760 mmHg . The exact melting point is not available in the literature .Aplicaciones Científicas De Investigación
Vibrational Dynamics Studies
2-Phenylbenzaldehyde can be used in the study of vibrational dynamics of molecular crystals. Periodic density functional theory (DFT) calculations can be used to assess the vibrational spectra of molecular crystals . The calculations allow the unambiguous assignment of the phenyl torsional mode and the identification of the collective mode involving the antitranslational motion of CH···O bonded pairs .
Phenanthrene Degradation
2-Phenylbenzaldehyde has been identified as a byproduct in the degradation pathway of phenanthrene, a common xenobiotic that is detrimental to the environment and human health . This suggests that 2-Phenylbenzaldehyde could be used as a marker for the biodegradation of phenanthrene .
Synthesis of Benzimidazoles
2-Phenylbenzaldehyde can be used in the synthesis of 2-phenylbenzimidazoles . These compounds have been shown to have bioactivity against several cancer cell lines, including A549, MDA-MB-231, and PC3 .
Environmental Monitoring
Given its role in the degradation of environmental pollutants like phenanthrene, 2-Phenylbenzaldehyde could potentially be used as an indicator for the presence of these pollutants in environmental samples .
Drug Discovery
The bioactivity of 2-phenylbenzimidazoles against cancer cell lines suggests that 2-Phenylbenzaldehyde, as a precursor to these compounds, could be important in drug discovery and development .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923309 | |
| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzaldehyde | |
CAS RN |
1203-68-5, 55171-99-8 | |
| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Biphenylcarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-phenylbenzaldehyde synthesized asymmetrically?
A1: Human serum albumin (HSA) can act as a catalyst in the asymmetric nitroaldol reaction of biphenyl aldehydes, such as 2-phenylbenzaldehyde, with nitromethane. [] This reaction yields optically active 2-nitro alcohols. While the enantioselectivity for 2-phenylbenzaldehyde itself is moderate (35% ee), introducing substituents like Br, Me, OMe, or CN at the 4'-position of the benzene ring significantly enhances the enantioselectivity (80-88% ee). [] This method highlights a biocatalytic approach towards synthesizing chiral 2-phenylbenzaldehyde derivatives.
Q2: What is the crystal structure of (E)-2-phenylbenzaldehyde oxime?
A2: (E)-2-phenylbenzaldehyde oxime crystallizes in the space group Pca21 with Z' = 2. [] The crystal structure reveals that the molecules are connected by two N—H⋯O hydrogen bonds, forming C22(6) chains. [] This structural information provides valuable insights into the intermolecular interactions and packing arrangement of this compound in the solid state.
Q3: Is 2-phenylbenzaldehyde identified as a metabolite in any biological processes?
A3: Yes, research indicates that 2-phenylbenzaldehyde is identified as a metabolite during the microbial degradation of phenanthrene by the bacterial strain Pseudomonas chlororaphis 23aP. [] This strain, isolated from Chamaecytisus albus (Hacq.) Rothm., showcases the potential for bioremediation of environments contaminated with polycyclic aromatic hydrocarbons like phenanthrene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
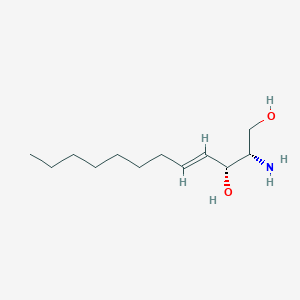

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
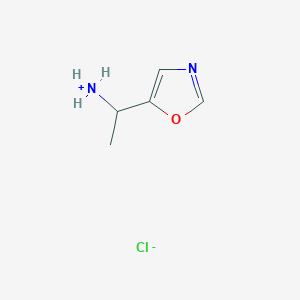
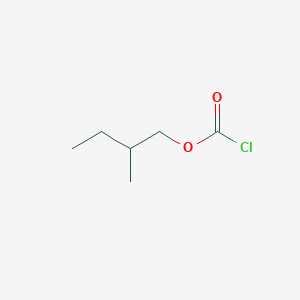
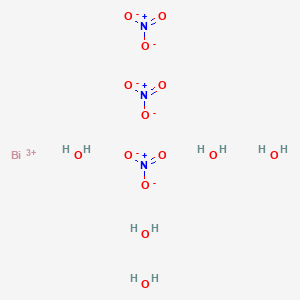
![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)


